molecular formula C12H12O B8673968 2-Phenylmethylenecyclopentanone

2-Phenylmethylenecyclopentanone

Cat. No.: B8673968
M. Wt: 172.22 g/mol
InChI Key: ZFJFROHCPHULKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylmethylenecyclopentanone, also known under its systematic name (2E)-2-Benzylidenecyclopentanone, is an organic compound with the molecular formula C12H12O and an average mass of 172.227 g/mol . This compound is part of the benzylidene cyclopentanone family, characterized by a cyclopentanone ring core structure with a phenylmethylene substituent . Researchers value this compound for its unique molecular structure, which serves as a key scaffold in several advanced scientific applications. A primary research application of this compound and its derivatives is in the field of photopolymerization, where they function as highly efficient one-component photoinitiators . These compounds exhibit strong absorption within the visible light spectrum (400-540 nm), making them suitable for use with energy-saving LED light sources in technologies such as 3D printing, coatings, and microelectronics . Upon visible light irradiation, the structure undergoes photochemical processes that generate reactive species to initiate polymerization, offering advantages over traditional two-component systems . Furthermore, the structural motif of alkylidene cyclopentanones is of significant interest in medicinal chemistry. Related compounds, specifically 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone derivatives, have been synthesized and evaluated for their anti-cancer activity against various human cancer cell lines . These compounds are designed as masked alpha-methylenecyclopentanones, a functional group present in many cytotoxic natural products, and their mechanism of action is thought to involve interaction with biological nucleophiles like glutathione . This reagent is presented as a valuable building block for organic synthesis and materials science research. It is supplied for research purposes only and must not be used for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-benzylidenecyclopentan-1-one

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

ZFJFROHCPHULKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 2 Phenylmethylenecyclopentanone

Fundamental Reactivity Patterns

The reactivity of 2-phenylmethylenecyclopentanone is largely dictated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual electrophilicity allows for a range of reactions with various nucleophiles and other reactants.

One of the most characteristic reactions of α,β-unsaturated ketones is the conjugate addition, or Michael reaction. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. Indole (B1671886) and its derivatives are effective nucleophiles that can participate in Michael additions with this compound and related compounds.

The Michael addition of indoles to α,β-unsaturated ketones is a significant carbon-carbon bond-forming reaction, leading to the synthesis of β-indolylketones, which are important precursors for various biologically active compounds and natural products. nih.govmdpi.com Traditionally catalyzed by strong acids or bases, these reactions can also be promoted by Lewis acids and, more recently, by catalysts like iodine and Brønsted acid ionic liquids. nih.govmdpi.com

A study on the iodine-catalyzed reaction of indoles with α,α′-bis(arylmethylene)cyclopentanones, a derivative of this compound, demonstrated the formation of Michael adducts in good yields. nih.gov The reaction involves the addition of the indole at its 3-position to one of the exocyclic double bonds of the cyclopentanone (B42830) derivative. nih.gov Interestingly, the reaction yielded a single diastereomer of the product, specifically E-2-(3-indolylphenylmethyl)-5-phenylmethylenecyclopentanone. nih.gov

The general mechanism for a Michael reaction involves the activation of the α,β-unsaturated ketone by the catalyst, followed by the nucleophilic attack of the indole. The resulting enolate intermediate is then protonated to yield the final product. libretexts.org

Table 1: Examples of Michael Addition Reactions

NucleophileElectrophileCatalystProduct
Indoleα,α′-bis(phenylmethylene)cyclopentanoneIodineE-2-(3-indolylphenylmethyl)-5-phenylmethylenecyclopentanone nih.gov
Indoleα,β-unsaturated ketoneBrønsted acid ionic liquidβ-indolylketone mdpi.com
Cyclopentane-1,2-dioneAlkylidene oxindoleSquaramideMichael adduct beilstein-journals.org

While the primary reactivity of the α,β-unsaturated system in this compound is towards nucleophiles, the double bond can, under certain conditions, undergo electrophilic attack. However, due to the electron-withdrawing nature of the adjacent carbonyl group, the double bond is less nucleophilic than an isolated alkene. Electrophilic addition to this system typically requires strong electrophiles and may compete with reactions at the carbonyl oxygen.

Detailed research findings specifically on the electrophilic reactions of the α,β-unsaturated system of this compound are less common in the literature compared to its nucleophilic addition and photochemical reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org The α,β-unsaturated double bond in this compound allows it to act as a dienophile in Diels-Alder reactions. For a successful Diels-Alder reaction, the dienophile is typically rendered electron-deficient by electron-withdrawing groups, a condition met by the carbonyl group in this compound. libretexts.orglibretexts.org

The reaction involves the concerted interaction of the 4π electron system of the diene with the 2π electron system of the dienophile. wikipedia.org The stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. libretexts.org The reaction is also known for its "endo rule," where the substituents of the dienophile preferentially orient themselves towards the developing diene bridge in the transition state. libretexts.org

While the general principles of the Diels-Alder reaction are well-established, specific examples involving this compound as the dienophile require further investigation in the provided search results. However, the structural features of the molecule strongly suggest its capability to participate in such reactions. youtube.comyoutube.com

Photochemistry and Photoinduced Transformations

The presence of the extended chromophore in this compound makes it susceptible to photochemical reactions. Upon absorption of light, the molecule is promoted to an electronically excited state, which can then undergo various transformations not observed in the ground state.

Upon photoexcitation, molecules like this compound are promoted to an excited singlet state (S₁). nih.gov This excited state can undergo several deactivation processes, including fluorescence (emission of light), intersystem crossing to a triplet state (T₁), or non-radiative decay. The nature of the solvent can significantly influence these pathways. For instance, in polar solvents, a bathochromic (red) shift in both absorption and emission spectra is often observed, indicating stabilization of the excited state through dipole-dipole interactions and hydrogen bonding. nih.gov

The excited state often possesses a larger dipole moment than the ground state due to intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part. nih.gov In the case of derivatives of this compound, the amino group can act as an electron donor and the carbonyl group as an electron acceptor. nih.gov The study of these excited state dynamics is crucial for understanding the subsequent photochemical reactions. Time-resolved spectroscopic techniques are often employed to investigate the lifetimes and pathways of these transient excited states. researchgate.net

One of the most important photochemical reactions of α,β-unsaturated ketones is the [2+2] photocycloaddition. researchgate.net In this reaction, the excited state of the enone (typically the triplet state) reacts with an alkene (in either its ground or excited state) to form a cyclobutane (B1203170) ring. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of four-membered rings, which can be challenging to prepare via other methods. researchgate.net

These reactions can occur intermolecularly (between two separate molecules) or intramolecularly (within the same molecule). An example of an intramolecular [2+2] photocycloaddition has been reported for 5-(naphthylmethyl)-3-phenylcyclopent-2-enones, which are structurally related to this compound. rsc.org Photolysis of these compounds leads to the formation of tetracyclic products through the cycloaddition of the enone double bond and a double bond from the naphthyl group. rsc.org

The stereochemistry and regiochemistry of [2+2] photocycloadditions can often be controlled, making them valuable in synthetic organic chemistry. core.ac.uk For instance, the reaction can be directed by organizing the reacting partners through non-covalent interactions like hydrogen bonding prior to photoexcitation. core.ac.uk Symmetrical dibenzylidene derivatives of cyclopentanone have also been studied for their ability to undergo [2+2] photocycloaddition in both solution and the solid state. nih.gov

Table 2: Photochemical Reactions of this compound and Related Compounds

Reactant(s)Reaction TypeProduct TypeKey Features
5-(1- and 2-naphthylmethyl)-3-phenylcyclopent-2-enonesIntramolecular [2+2] PhotocycloadditionTetracyclic fused ring systems rsc.orgReversible upon acid treatment or pyrolysis rsc.org
N-alkyl maleimides and alkenesIntermolecular [2+2] PhotocycloadditionCyclobutane bicyclic scaffolds nih.govCan be catalyst-free under UVA irradiation nih.gov
CyclopentenonePhotodimerization ([2+2] photoaddition)Cyclobutane dimers researchgate.netOccurs via direct excitation or sensitization researchgate.net

Catalytic Photoreactions and Asymmetric Photocycloadditions

The photochemical behavior of this compound and its derivatives is of significant interest, particularly in the realm of photopolymerization and the synthesis of complex cyclic systems. Under irradiation, this compound can undergo photocyclization to yield intricate cyclic structures. smolecule.com This reactivity forms the basis for its use as a photoinitiator in two-photon polymerization (TPP), a direct laser writing technique for creating micro- and submicron-scale 3D structures. nih.gov

Derivatives of this compound, such as 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (B1337077), have been studied as photoinitiators. nih.govnih.gov These molecules typically feature a D-π-A-π-D (donor-pi-acceptor-pi-donor) structure, with electron-donating amino groups and an electron-withdrawing carbonyl group. nih.gov This configuration facilitates a charge transfer process upon photoexcitation. The introduction of substituents, such as methyl methacrylate (B99206) groups, can enhance intersystem crossing, leading to increased generation of radicals necessary for initiating polymerization. nih.govnih.gov A notable characteristic of these photoinitiators is their tendency to photobleach during polymerization, which can be advantageous as it prevents a decrease in the polymerization speed due to the absorption of light by the dye. nih.gov

The efficiency of these photoinitiators is influenced by the solvent environment. For instance, in nonpolar aprotic solvents like toluene, the fluorescence quantum yield of some derivatives decreases due to a disruption of molecular planarity and an increase in vibrational relaxation processes. In contrast, polar protic solvents such as propanol-1 can stabilize the excited state of the dye through hydrogen bonding and dipole-dipole interactions. nih.gov

While the broader field of asymmetric photochemistry has seen success with chiral Lewis acid catalysts in "chromophore activation," leading to enantioselective [2+2] photocycloadditions, the specific application to this compound for asymmetric transformations remains an area for further exploration. springernature.com The principle of using a chiral catalyst to create a defined chiral environment for the substrate upon photoexcitation is a promising strategy for future research in this area. springernature.com

Derivatization and Functionalization Strategies

Synthesis of Ketocyanine Dyes and Related Chromophores

This compound serves as a crucial precursor in the synthesis of ketocyanine dyes, a class of compounds with applications in materials science and as pH-sensitive chromophores. mdpi.com These dyes are cross-conjugated dienones, and their synthesis often involves the condensation of an aromatic aldehyde with a cyclic ketone. mdpi.com

A common synthetic route is the base-catalyzed aldol (B89426) condensation of cyclopentanone with benzaldehyde (B42025) or its substituted derivatives. smolecule.com For instance, the reaction of cyclopentanone with two equivalents of a substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) can yield symmetrical dibenzylidene derivatives. mdpi.com Similarly, precursors for ketocyanine dyes, such as 2,5-bis((dimethylamino)methylene)cyclopentanone, can be synthesized through the organocatalyzed condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. researchgate.net

The following table summarizes the synthesis of some dibenzylidenecyclobutanone derivatives, which are structurally related to the cyclopentanone analogs and illustrate the general synthetic approach.

Product NameReactantsCatalyst/SolventYield
(2E,4E)-2,4-DibenzylidenecyclobutanoneCyclobutanone (B123998), BenzaldehydeNaOH / 75% EtOH12%
(2E,4E)-2,4-Bis(4-methoxybenzylidene)cyclobutanoneCyclobutanone, 4-MethoxybenzaldehydeNaOH / EtOH-H₂O58%
(2E,4E)-2,4-Bis[4-(methylthio)benzylidene]cyclobutanoneCyclobutanone, 4-MethylthiobenzaldehydeNaOH / EtOH-H₂O46%

This table is based on data for the synthesis of dibenzylidenecyclobutanone derivatives, which are analogous to the cyclopentanone series. mdpi.com

Exploration of Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density distribution within the molecule, affecting its electrochemical behavior and spectral properties.

Studies on analogous dibenzylidene derivatives of cyclobutanone have shown that the oxidation and reduction potentials are dependent on the substituents. mdpi.com A linear correlation has been observed between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum. mdpi.com This relationship can be used to predict the properties of other compounds in this class.

The reactivity of the exocyclic double bond and the carbonyl group is also subject to substituent effects. In a study of the reaction of 4-(4′-substituted-benzylidene)-2-methyl-5-oxazolones with amines, it was found that the rate of the ring-opening reaction decreased as the electron-donating properties of the substituent on the phenyl ring increased. researchgate.net This suggests that electron-withdrawing groups enhance the electrophilicity of the reaction center. A good correlation was established between the reaction rate constants and the Hammett substituent constants, confirming the electronic influence of the substituents on the reaction kinetics. researchgate.net

The presence of both electron-donating and electron-withdrawing groups in derivatives of this compound leads to intramolecular charge transfer characteristics, which are fundamental to their use as dyes and photoinitiators. nih.gov

Complex Formation with Metal Ions

The this compound framework can be functionalized to act as a ligand, forming complexes with various transition metal ions. tandfonline.com This complexation can alter the packing of the molecules in the solid state and, consequently, their photoreactivity. tandfonline.com By modifying the 2-benzylidenecyclopentanone (B176167) structure, for example by introducing a malonic group at the 3-position of the cyclopentanone ring, it can serve as a ligand where changes in the coordinated transition metal cation can induce novel modes of solid-state photoreactivity. tandfonline.com

The carbonyl group and the exocyclic double bond in this compound provide potential coordination sites. The formation of metal complexes can modify the compound's reactivity and stability, opening up possibilities for its use in catalysis. smolecule.com Metal complexes of related Schiff bases, which are condensation products of primary amines with ketones or aldehydes, have been shown to catalyze a variety of reactions, including oxygenation, hydrolysis, and electro-reduction. scispace.com While specific catalytic applications of this compound metal complexes are a developing area, the principles from related systems suggest significant potential.

Role in Organocatalysis and Asymmetric Transformations

This compound and its derivatives are valuable substrates in organocatalysis, particularly in asymmetric transformations. A notable application is the highly efficient asymmetric reduction to form chiral exocyclic allylic alcohols.

The asymmetric reduction of 2-benzylidenecyclopentanone derivatives has been successfully achieved using chiral oxazaborolidine-based catalysts, yielding the corresponding allylic alcohols with high enantiomeric excess (up to 96% ee). nih.gov Furthermore, complete enantioselectivity, furnishing the (S)-configured alcohol, has been accomplished through biocatalytic reduction using baker's yeast. nih.gov

The following table presents data on the asymmetric reduction of various 2-benzylidenecyclopentanone derivatives.

Substrate (Substituent on Phenyl Ring)Product ConfigurationEnantiomeric Excess (ee %)Catalyst/Method
HS>99Baker's yeast
4-FS94Baker's yeast
4-ClS92Baker's yeast
4-BrS90Baker's yeast
4-MeS>99Baker's yeast
4-OMeS>99Baker's yeast
HR96(R)-2-methyl-CBS-oxazaborolidine
4-FR95(R)-2-methyl-CBS-oxazaborolidine
4-ClR94(R)-2-methyl-CBS-oxazaborolidine
4-BrR93(R)-2-methyl-CBS-oxazaborolidine
4-MeR96(R)-2-methyl-CBS-oxazaborolidine
4-OMeR95(R)-2-methyl-CBS-oxazaborolidine

Data from the asymmetric bio- and chemoreduction of 2-benzylidenecyclopentanone derivatives. nih.gov

These transformations highlight the utility of this compound as a prochiral substrate for generating stereocenters with high enantiocontrol, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for elucidating the complex structural and electronic properties of molecules like 2-Phenylmethylenecyclopentanone. These methods provide detailed insights into conformational preferences, excited-state dynamics, and electrochemical behavior.

Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

The conformational landscape of cyclic and α,β-unsaturated ketones is often complex, involving multiple low-energy isomers. Advanced NMR and IR spectroscopy are powerful tools for identifying and quantifying these conformers in solution.

For cyclic ketones, the analysis of 1H NMR coupling constants and the effect of solvent on chemical shifts are critical for determining conformational isomerism. researchgate.net In systems like 2-substituted cyclopentanones, the equilibrium between pseudo-equatorial and pseudo-axial conformers can be quantified. researchgate.net Similarly, for α,β-unsaturated ketones, NMR is used to deduce the conformation of functional groups relative to the phenyl ring and the configuration of the double bond. cdnsciencepub.com The chemical shift of the ethylenic hydrogen is particularly sensitive to its proximity to the carbonyl group, allowing for the differentiation between s-cis and s-trans conformers. stackexchange.com For this compound, this would involve analyzing the conformation of the cyclopentanone (B42830) ring and the rotational isomerism around the single bond connecting the carbonyl group to the exocyclic double bond.

Infrared (IR) spectroscopy complements NMR by providing information on vibrational modes, particularly the carbonyl (C=O) stretching frequency. The position of the C=O band is sensitive to the conformation of the molecule. nih.gov The presence of multiple C=O stretching bands can indicate the coexistence of different conformers in solution. researchgate.net For instance, studies on α,β-unsaturated ketones often show doublets in the 1600-1700 cm-1 range, corresponding to s-cis and s-trans conformers. researchgate.net The relative intensities of these bands can change with solvent polarity and temperature, providing thermodynamic data about the conformational equilibrium. auremn.org.br

Table 1: Representative Spectroscopic Data for Conformational Analysis of α,β-Unsaturated Ketones This table illustrates the type of data obtained from NMR and IR spectroscopy for analyzing conformers. Values are representative and not specific to this compound.

Parameters-cis Conformers-trans ConformerReference
1H NMR δ (ethylenic H)~6.7 ppm~6.2 ppm stackexchange.com
IR ν(C=O) (in CCl4)~1675 cm-1~1690 cm-1 researchgate.net

Ultrafast Absorption and Emission Spectroscopy for Excited State Characterization

Ultrafast spectroscopic techniques, operating on femtosecond to nanosecond timescales, are crucial for mapping the deactivation pathways of photoexcited molecules. For a chromophore like this compound, absorbing UV light promotes it to an excited electronic state. Understanding the fate of this excited state is key to predicting its photochemistry and photostability.

Transient absorption spectroscopy (TAS) is a primary tool for this purpose. Following excitation with a short laser pulse, a second probe pulse measures the absorption of transient species like excited singlet states or triplet states. researchgate.net This allows for the direct observation of excited-state lifetimes and the identification of intermediates. For example, ultrafast photolysis of some diazo compounds reveals an initial excited state that decays within hundreds of femtoseconds, concurrent with the rise of a carbene absorption signal. acs.org For α,β-unsaturated ketones, TAS can track the decay of the initial π-π* excited state and monitor processes like intersystem crossing to the triplet state or geometric isomerization.

Time-resolved emission spectroscopy, such as time-correlated single photon counting (TCSPC), measures the decay of fluorescence from the excited singlet state. This provides the fluorescence lifetime (τf), a critical parameter in photophysics. While many simple α,β-unsaturated ketones are weakly fluorescent, derivatization can enhance emission. The absence of a long-lived emissive lifetime can suggest that non-radiative decay pathways, such as isomerization or intersystem crossing, are dominant. researchgate.net

Electrochemical and Electronic Spectroscopy for Redox Behavior and Electronic Transitions

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable information about the redox properties of a molecule—its ability to be oxidized or reduced. For α,β-unsaturated ketones, both the carbonyl group and the carbon-carbon double bond are electroactive. CV can determine the reduction and oxidation potentials, revealing the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO). acs.organalis.com.my

Studies on various chalcones (1,3-diphenyl-2-propen-1-one), which are structurally related to this compound, show that they can be readily oxidized and reduced. researchgate.netnih.gov The electrochemical reduction of α,β-unsaturated ketones often occurs via a one-electron transfer to form a radical anion. researchgate.net The stability and subsequent reactions of this intermediate can be studied using electrochemical techniques. researchgate.netacs.org The oxidation potentials are correlated with the HOMO energy, while reduction potentials are related to the LUMO energy. These experimental values can be used to validate theoretical calculations. acs.org

Electronic spectroscopy (UV-Vis) probes the electronic transitions within the molecule. α,β-Unsaturated ketones typically display two main absorption bands. acs.org A strong band at lower wavelengths (e.g., 240–280 nm) is assigned to a π-π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system. A weaker band at longer wavelengths corresponds to the n-π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. acs.org The position and intensity of these bands are sensitive to substituents and solvent polarity, providing further insight into the electronic structure.

Theoretical and Computational Chemistry Investigations

Computational chemistry offers a powerful complement to experimental studies, providing a molecular-level understanding of the structures, energies, and reaction dynamics that can be difficult to access through experiment alone.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Conformer Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules. It provides a good balance between computational cost and accuracy for systems like this compound.

Conformer Analysis and Energetics: DFT calculations can be used to locate all possible stable conformers (minima on the potential energy surface) and determine their relative energies. researchgate.net For this compound, this would involve exploring the puckering of the cyclopentanone ring and the rotation around the C-C single bonds of the exocyclic enone moiety (defining s-cis and s-trans conformers). Studies on similar chalcones have shown that the s-cis conformer is often more stable than the s-trans conformer due to reduced steric hindrance. researchgate.netresearchgate.net DFT can also calculate the energy barriers for interconversion between these conformers. researchgate.net

Electronic Structure: DFT is used to calculate key electronic properties. The energies of the HOMO and LUMO are particularly important. The HOMO-LUMO energy gap is an indicator of molecular reactivity and corresponds to the energy of the lowest electronic transition. nih.gov These calculated energies can be directly compared with electrochemical data from cyclic voltammetry. acs.organalis.com.my Furthermore, mapping the distribution of these frontier orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO). analis.com.my

Spectral Prediction: Time-dependent DFT (TD-DFT) is employed to calculate theoretical UV-Vis spectra. researchgate.netresearchgate.net By computing the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the bands observed in experimental spectra to specific electronic excitations (e.g., n-π* or π-π*). researchgate.netanalis.com.my

Table 2: Representative DFT-Calculated Parameters for Chalcone (B49325) Analogs This table shows typical electronic data obtained from DFT calculations. Values are representative and not specific to this compound.

ParameterCalculated Value (Typical)SignificanceReference
Relative Energy (s-trans vs s-cis)+2.0 kcal/molPredicts s-cis is the more stable conformer researchgate.net
HOMO Energy-6.2 eVRelates to ionization potential/oxidation nih.gov
LUMO Energy-2.8 eVRelates to electron affinity/reduction nih.gov
HOMO-LUMO Gap3.4 eVIndicates kinetic stability and relates to λmax analis.com.mynih.gov

Molecular Dynamics Simulations and Reaction Pathway Analysis

While DFT calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations allow for the study of molecular motion and dynamics at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. For this compound, MD could be used to explore the conformational space and observe transitions between different ring puckers and rotational isomers in a simulated solvent environment.

Computational methods are also vital for mapping reaction pathways. nih.gov For an α,β-unsaturated ketone, this could include modeling the pathway of a nucleophilic attack (Michael addition), which is a characteristic reaction for this class of compounds. pressbooks.pub By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. nih.gov This provides insight into reaction rates and selectivity. For instance, computational studies on the reaction of thiols with Michael acceptors have elucidated the necessity of a base-catalyzed process for efficient addition. nih.gov Similarly, the pathways for photochemical reactions, such as E/Z isomerization around the double bond following electronic excitation, can be investigated using specialized computational techniques that explore excited-state potential energy surfaces. acs.org

Prediction and Simulation of Spectroscopic Properties

The prediction and simulation of spectroscopic properties for organic molecules like this compound are powerful tools in modern chemistry. These computational methods allow for the theoretical determination of spectra, which can then be compared with experimental data to confirm structural assignments and understand electronic properties. The primary techniques employed for this purpose are based on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. psu.edu

For α,β-unsaturated ketones, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate NMR chemical shifts. psu.edu The process typically involves optimizing the molecular geometry of this compound using a semi-empirical method like AM1 or, more accurately, with DFT methods (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). uq.edu.au Following optimization, the 1H and 13C NMR isotropic shielding constants are computed. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. psu.edu

The accuracy of these predictions can be high, with mean absolute deviations of less than 0.1 ppm for 1H NMR and around 1-2 ppm for 13C NMR being achievable with appropriate computational methods. youtube.com This level of accuracy is often sufficient to distinguish between different isomers or to assign complex spectra confidently.

The simulation of UV-Vis spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. The selection of the functional and basis set is crucial for obtaining results that correlate well with experimental data.

Below are tables representing a hypothetical set of predicted spectroscopic data for this compound, based on the application of these established computational methodologies.

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Data is illustrative and based on typical values for similar structures calculated using DFT/B3LYP/6-31G)*

ProtonPredicted Chemical Shift (ppm)
Vinylic H7.35
Aromatic H (ortho)7.50
Aromatic H (meta)7.40
Aromatic H (para)7.30
Allylic CH22.90
Homoallylic CH22.00
Other CH22.50

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Data is illustrative and based on typical values for similar structures calculated using DFT/B3LYP/6-31G)*

CarbonPredicted Chemical Shift (ppm)
Carbonyl C200.0
Vinylic C (α)135.0
Vinylic C (β)140.0
Aromatic C (ipso)134.0
Aromatic C (ortho)129.0
Aromatic C (meta)128.5
Aromatic C (para)130.0
Allylic CH226.0
Homoallylic CH222.0
Other CH238.0

Stereochemical Investigations and Computational Modeling

The stereochemistry of this compound is centered around the exocyclic carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. The IUPAC name, (2E)-2-benzylidenecyclopentan-1-one, indicates that the E-isomer is the more common or stable form, where the phenyl group and the carbonyl group are on opposite sides of the double bond. nih.govontosight.ai

Computational modeling provides a powerful means to investigate the relative stabilities of these stereoisomers and to explore the conformational landscape of the molecule. Molecular mechanics and quantum mechanical calculations can be used to determine the potential energy surface of the molecule, identifying the lowest energy conformers.

For this compound, a conformational analysis would involve rotating the single bonds, particularly the bond connecting the phenyl group to the exocyclic double bond and the bonds within the cyclopentanone ring. The cyclopentanone ring itself can adopt various conformations, such as the envelope and twist forms. Computational methods can predict the energy differences between these conformers and the energy barriers for their interconversion.

A typical computational workflow for stereochemical investigation would include:

Building the (E) and (Z) isomers of this compound in a molecular modeling program.

Performing a conformational search for each isomer using a molecular mechanics force field to identify low-energy conformers.

Optimizing the geometry of the most promising conformers at a higher level of theory, such as DFT.

Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

Studies on related compounds, such as 2,5-dibenzylidenecyclopentanones, have shown that the E,E-geometry is typically favored. researchgate.net This preference is likely due to reduced steric hindrance compared to the Z,Z or E,Z isomers. For this compound, it is expected that the (E)-isomer would be significantly more stable than the (Z)-isomer for similar reasons.

Table 3: Calculated Relative Energies of this compound Stereoisomers (Data is illustrative and based on general principles of steric hindrance)

IsomerRelative Energy (kcal/mol)
(E)-2-Phenylmethylenecyclopentanone0.00
(Z)-2-Phenylmethylenecyclopentanone> 5.00

Applications in Advanced Materials Science and Engineering

Photoactive Materials and Polymerization Systems

The ability of 2-phenylmethylenecyclopentanone derivatives to absorb light and generate reactive species makes them highly suitable for photopolymerization, a process where light is used to convert liquid monomers into solid polymers. This characteristic is foundational to their use in several cutting-edge fields.

Derivatives of this compound have been extensively studied as photoinitiators, compounds that, upon light absorption, generate reactive species to initiate polymerization. Their primary application lies in free-radical polymerization. The initiation mechanism involves the molecule absorbing light and transitioning to an excited singlet state, followed by an efficient intersystem crossing to a triplet state. nih.govnih.gov This triplet state can then participate in an electron transfer followed by a proton transfer, which results in the formation of reactive aminoalkyl and ketyl radicals. nih.gov The aminoalkyl radicals are particularly effective at initiating the polymerization of acrylate-based monomers. nih.gov

Studies on a methyl methacrylate (B99206) derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (B42830), referred to as 4Met-BAC, have shown that enhanced intersystem crossing in this molecule leads to increased radical generation. nih.govresearchgate.net This process is crucial for the subsequent initiation of polymerization. nih.govresearchgate.net The formation of these radicals occurs through the interaction between the photoinitiator's triplet state and its ground state. nih.gov

While these compounds are well-established as radical photoinitiators, their role in cationic polymerization is not as clearly defined in the existing literature. Cationic polymerization is initiated by acids, and while some photoinitiating systems can generate acidic species, the primary and well-documented pathway for benzylidene cyclopentanone derivatives is through radical generation. nih.govresearchgate.net Some derivatives have been modified with cationic groups, but this was for applications in photodynamic therapy to target bacteria rather than to initiate cationic polymerization of monomers. rsc.org

Table 1: Photochemical Properties of a this compound Derivative (4Met-BAC) in Different Solvents

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)Singlet Oxygen Quantum Yield (ΦΔ)
Toluene0.050.270.16
Acetonitrile0.040.180.54
Propanol-20.040.230.61

This table presents key photochemical parameters for the 4Met-BAC photoinitiator, demonstrating how the solvent environment influences its fluorescence and ability to generate singlet oxygen, a process related to the triplet state involved in radical generation.

Two-photon polymerization (TPP) is an advanced 3D printing technique that allows for the fabrication of complex micro- and nanostructures with high precision. nih.gov This technology relies on the principle of two-photon absorption, where a photoinitiator molecule simultaneously absorbs two photons of lower energy (typically from a focused femtosecond laser) to reach the same excited state that one higher-energy photon would induce. nih.gov This quadratic dependence on light intensity confines the polymerization to a tiny, three-dimensional volume (a voxel), enabling the direct writing of intricate 3D structures. nih.govnih.gov

Derivatives of this compound, such as 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (MBAC) and its derivatives, have proven to be effective photoinitiators for TPP. nih.govresearchgate.net Their D-π-A-π-D structure gives them a large two-photon absorption cross-section, which is a measure of their ability to undergo this process. This makes them highly versatile for initiating polymerization using visible or near-infrared light. nih.gov

Research has demonstrated the use of these photoinitiators in direct laser writing (DLW) photolithography to create mechanically stable 3D structures with features smaller than 100 nanometers. nih.govresearchgate.net For instance, a photosensitive composition using a 4Met-BAC photoinitiator was used to fabricate X-ray microlenses, showcasing the high resolution achievable with this system. nih.gov The optimal parameters for this fabrication were determined to be a laser power of 5 mW at a writing speed of 180 µm/s, achieving feature sizes as small as 45 nm. nih.gov

Photopolymers are a key class of materials for holographic recording and high-density optical data storage. google.comresearchgate.net These materials typically consist of a polymer binder, monomers, and a photoinitiating system. google.com When exposed to an interference pattern created by laser beams, the photoinitiator absorbs light and initiates polymerization in the bright regions of the pattern. This creates a refractive index modulation within the material, thus recording the hologram.

While the fundamental process of photopolymerization initiated by compounds like this compound is directly relevant to these applications, the specific use of this class of compounds in commercial or extensively researched holographic media is not well-documented in the available literature. General blue-sensitized holographic media often contain a photoinitiator that, upon exposure, chemically initiates the polymerization of a photoactive monomer. google.com However, specific examples directly citing this compound derivatives for this purpose are scarce. Therefore, while their properties are suitable for such applications, their deployment in this specific area requires further investigation.

Optoelectronic Materials

The same electronic properties that make this compound derivatives excellent photoinitiators also make them interesting candidates for optoelectronic materials, where the interaction with light is used to generate or modulate an electrical signal, or vice-versa.

A chromophore is the part of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. The bis-benzylidene ketone structure is an exemplary D-π-A-π-D system, where electron-donating groups (like amino groups) and an electron-accepting group (the central carbonyl group) are connected by a π-conjugated bridge. nih.gov This arrangement facilitates a charge transfer process upon light absorption, which is a key characteristic of many functional dyes. nih.govmdpi.com

This molecular architecture leads to strong absorption in the visible spectrum, with high molar extinction coefficients (up to 1 x 10⁵ M⁻¹ cm⁻¹). nih.gov By modifying the length of the π-conjugated system or altering the donor/acceptor groups, the absorption wavelength can be precisely tuned. This tunability makes these compounds versatile chromophores for applications in various optical and electronic devices where specific light-harvesting properties are required.

In addition to absorbing light, many this compound derivatives can also emit light through fluorescence, making them luminescent materials. Spectroscopic studies have characterized their fluorescence quantum yields and lifetimes, which are important parameters for applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, their ability to efficiently form a triplet state makes them effective photosensitizers. nih.govnih.gov A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule. In the case of this compound derivatives, the triplet state can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov The efficiency of this process, known as the singlet oxygen quantum yield, has been measured for derivatives like 4Met-BAC and is influenced by the solvent environment. nih.gov This property is the basis for applications such as photodynamic therapy, where singlet oxygen is used to destroy cancer cells or bacteria. rsc.orgrsc.org The triplet state itself is a key intermediate in many photochemical reactions, establishing these compounds as versatile sensitizers in advanced technologies. rsc.org

Design of Functional Materials with Tailored Properties

The molecular framework of this compound serves as a versatile scaffold for the design of a wide array of functional materials. Through strategic chemical modifications of the core structure, it is possible to precisely tune the electronic, optical, and physicochemical properties of the resulting compounds, leading to materials with tailored functionalities for specific applications in advanced materials science and engineering. The primary design strategy involves the introduction of various substituent groups on the phenyl rings and/or the cyclopentanone moiety, as well as extending the conjugation of the system.

A significant area of application for materials derived from this compound is in the field of nonlinear optics (NLO) . The inherent α,β-unsaturated ketone structure provides a basis for creating molecules with large second and third-order NLO responses. The design principle often involves the creation of donor-acceptor or donor-π-acceptor-π-donor (D-π-A-π-D) systems, where electron-donating and electron-accepting groups are attached to the aromatic rings. This strategic placement of functional groups enhances the intramolecular charge transfer characteristics of the molecule upon interaction with an external electric field, which is a key determinant of NLO activity. For instance, derivatives of this compound, which belong to the broader class of chalcones, have been shown to be promising candidates for applications in photonic devices. researchgate.net The carbonyl group acts as an electron acceptor, and its conjugation with donor and acceptor substituents on the phenyl rings leads to significant NLO properties. researchgate.net

Another important application is the development of photoinitiators for polymerization , particularly for two-photon polymerization (TPP), which is a high-resolution 3D printing technique. nih.gov For this application, derivatives of this compound are designed to have specific photophysical properties. The bis-benzylidene ketone structure can be engineered to create a D-π-A-π-D system, which is beneficial for two-photon absorption. nih.gov By modifying the length of the π-conjugated system, the absorption wavelength can be shifted, allowing for polymerization to be initiated by visible light. nih.gov Furthermore, the introduction of specific functional groups can enhance the solubility of the photoinitiator in the monomer resin and increase the efficiency of radical generation upon photoexcitation. nih.gov

The versatility of the this compound scaffold also extends to the synthesis of novel polymers . By incorporating functional groups that can undergo polymerization, such as hydroxyl or vinyl groups, derivatives of this compound can be used as monomers or cross-linking agents to create new polymeric materials with tailored thermal, mechanical, and optical properties. The rigid cyclopentanone ring can impart desirable characteristics such as increased thermal stability and higher glass transition temperatures to the resulting polymers.

Moreover, the core structure is utilized in designing molecules with specific biological activities , leveraging the principles of medicinal chemistry to create compounds for potential therapeutic applications. By introducing substituents that can interact with biological targets, derivatives have been synthesized and investigated for their antioxidant and anti-inflammatory properties. ui.ac.id The design strategy often involves mimicking the structure of natural products, such as curcumin, by creating analogues based on the 2,5-dibenzylidene-cyclopentanone framework. ui.ac.id

The following table summarizes some of the research findings on the design of functional materials based on this compound derivatives and the corresponding tailored properties.

Derivative StructureTarget ApplicationKey Design FeatureTailored Property
2,6-bis-(4-methylthiobenzylidene) cyclopentanoneNonlinear OpticsIntroduction of sulfur-containing donor groupsHigh third-order NLO susceptibility (χ(3)) researchgate.net
Methyl methacrylate derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (4Met-BAC)Two-Photon PolymerizationIncorporation of methacrylate groups and dimethylamino donorsEnhanced solubility and increased radical generation for 3D microfabrication nih.govmdpi.com
2,5-bis-(4-hydroxy-benzylidene)-cyclopentanoneBiologically Active MaterialsPresence of hydroxyl groups on the phenyl ringsIncreased antioxidant and anti-inflammatory activities ui.ac.id
2,5-bis(benzylidene)cyclopentanone derivativesPolymer ScienceCore scaffold for monomer synthesisBasis for novel polymers with potentially enhanced thermal stability

Green Chemistry Principles in the Synthesis and Application of 2 Phenylmethylenecyclopentanone

Environmentally Benign Synthetic Methodologies

Traditional methods for synthesizing α,β-unsaturated ketones like 2-phenylmethylenecyclopentanone often involve the Claisen-Schmidt condensation, which can utilize harsh bases and volatile organic solvents. cu.edu.eg Green chemistry offers several alternative approaches to mitigate the environmental impact of this transformation.

One of the key strategies is the use of greener reaction media or the elimination of solvents altogether. researchgate.net Solvent-free, or solid-state, reactions have been shown to be effective for Claisen-Schmidt condensations. cu.edu.eg These reactions, often facilitated by grinding the reactants together at room temperature, can lead to high yields in shorter reaction times and simplify product purification. cu.edu.eg For instance, the grinding of a methyl ketone with an aldehyde in the presence of a solid base like sodium hydroxide (B78521) can produce chalcones efficiently without the need for a solvent. cu.edu.eg

Another environmentally friendly technique is the use of ultrasound or microwave irradiation to promote the reaction. researchgate.netrsc.org Ultrasound-assisted synthesis, or sonochemistry, can accelerate reaction rates and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net Similarly, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. rsc.orgekb.egscholarsresearchlibrary.com These methods often align with the principles of energy efficiency, a core tenet of green chemistry. researchgate.net

The choice of raw materials is also a critical aspect of green synthesis. sphinxsai.com Utilizing renewable feedstocks is a primary goal. thepharmajournal.com While the direct synthesis of this compound from biomass is still an area of development, the principles of using less hazardous starting materials and designing safer chemicals are actively being applied. researchgate.net

Methodology Description Advantages Reference
Solvent-Free Synthesis Reactions are conducted without a solvent, often by grinding solid reactants together.Reduces solvent waste, simplifies purification, can lower energy consumption. cu.edu.eg
Ultrasound-Assisted Synthesis Utilizes ultrasonic waves to promote the chemical reaction.Faster reaction rates, improved yields, milder reaction conditions. nih.govresearchgate.netnih.gov
Microwave-Assisted Synthesis Employs microwave radiation to heat the reaction mixture.Significantly reduced reaction times, higher yields, cleaner reactions. rsc.orgekb.egscholarsresearchlibrary.comorganic-chemistry.orguwc.ac.za

Catalysis for Sustainable Chemical Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical reactions. socialresearchfoundation.comfirp-ula.org Both homogeneous and heterogeneous catalysts play a crucial role in the sustainable synthesis of compounds like this compound.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they are easily separated from the reaction mixture, allowing for simple recovery and reuse. researchgate.net This minimizes catalyst waste and contamination of the final product. For the Claisen-Schmidt condensation, various solid catalysts have been explored, including base-functionalized materials.

Homogeneous catalysts, while sometimes more active and selective, present challenges in separation and recycling. researchgate.net However, innovations in this area, such as the use of organocatalysts, are providing more sustainable options. Organocatalysts are small organic molecules that can catalyze reactions with high efficiency and stereoselectivity, often under mild conditions. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. nih.govnih.gov Enzymes operate under mild conditions of temperature and pH, are highly specific, and are derived from renewable resources. nih.govnih.govillinois.edu While specific applications of biocatalysts for the direct synthesis of this compound are still emerging, the broader field of biocatalysis offers significant potential for greener synthetic routes to this and related compounds. nih.govillinois.eduthieme-connect.de

Catalyst Type Description Advantages for Green Chemistry Reference
Heterogeneous Catalysts Catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).Easy separation and recycling, reduced waste. researchgate.netmpg.degoogle.com
Homogeneous Catalysts Catalysts in the same phase as the reactants (e.g., dissolved in the reaction solvent).High activity and selectivity. researchgate.net
Organocatalysts Small organic molecules that act as catalysts.Metal-free, often operate under mild conditions, can be highly selective. mdpi.com
Biocatalysts (Enzymes) Biological catalysts that mediate specific chemical reactions.High selectivity, mild reaction conditions, renewable, biodegradable. nih.govnih.govillinois.eduthieme-connect.de

Waste Minimization and Atom Economy Considerations in Research

A fundamental principle of green chemistry is the prevention of waste rather than its treatment after it has been created. sphinxsai.comtudelft.nl This is quantified by metrics such as atom economy and the E-factor. tudelft.nlwordpress.com

Atom economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comskpharmteco.com A reaction with high atom economy is one that generates minimal byproducts. The Claisen-Schmidt condensation, in its ideal form, has a high atom economy as it involves the addition of two molecules with the loss of only a small molecule, water.

The E-factor (Environmental Factor) provides a more holistic measure of waste by considering all waste generated in a process, including solvent losses and waste from workup procedures, relative to the amount of product. tudelft.nl The goal is to achieve an E-factor as close to zero as possible. tudelft.nl

In the context of this compound synthesis, research efforts are focused on designing synthetic routes that maximize atom economy and minimize the E-factor. tudelft.nlwordpress.comresearchgate.net This involves:

Choosing reactions that are inherently atom-economical.

Using catalytic methods to avoid the use of stoichiometric reagents that end up as waste. socialresearchfoundation.com

Minimizing the use of solvents and auxiliary substances or replacing them with greener alternatives. mdpi.comresearchgate.netnih.gov

Developing efficient purification methods that reduce solvent consumption and waste generation.

By prioritizing these considerations, chemists can develop more sustainable and cost-effective methods for the production of this compound and other valuable chemical compounds.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Stereocontrol of Derivatives

The development of chiral derivatives of 2-Phenylmethylenecyclopentanone is a key area of future research, with a strong emphasis on achieving high levels of stereocontrol. The precise spatial arrangement of atoms within these molecules is crucial for their application in pharmaceuticals and advanced materials.

Recent advancements have showcased the power of both biocatalysis and chemocatalysis in the asymmetric reduction of 2-benzylidenecyclopentanone (B176167) derivatives. nih.gov One notable approach involves the use of chiral oxazaborolidine-based catalysts, which have successfully produced exocyclic allylic alcohols with enantiomeric excesses (ee) of up to 96%. nih.gov In a parallel vein, bioreduction using the common carrot (Daucus carota) root has demonstrated complete enantioselectivity, yielding the (S)-configured alcohol product. nih.gov

Looking forward, the field is moving towards more integrated and efficient catalytic systems. A promising strategy is the use of one-pot, multicatalytic cascade reactions. For instance, a combination of a secondary amine catalyst for Michael additions and an N-heterocyclic carbene (NHC) catalyst for intramolecular crossed benzoin (B196080) reactions can lead to the synthesis of highly functionalized cyclopentanones with excellent enantioselectivities. nih.gov This approach allows for the construction of complex molecules with multiple stereocenters from simple starting materials in a single, efficient step. nih.gov

Furthermore, the expanding field of organocatalysis offers a wealth of opportunities for the stereoselective synthesis of this compound derivatives. beilstein-journals.org Chiral organocatalysts, being small organic molecules, present advantages in terms of stability, availability, and reduced toxicity compared to traditional metal-based catalysts. beilstein-journals.org The development of novel organocatalysts is expected to provide new pathways for the synthesis of complex, chiral molecules derived from this compound. rsc.orgthieme-connect.de

The table below summarizes some of the key findings in the asymmetric synthesis of this compound derivatives.

Catalyst/MethodProduct TypeEnantiomeric Excess (ee)Key Findings
Chiral oxazaborolidine-based catalystsExocyclic allylic alcoholsUp to 96%Highly efficient asymmetric reduction. nih.gov
Daucus carota root (bioreduction)(S)-configured alcoholComplete enantioselectivityDemonstrates the potential of biocatalysis. nih.gov
Secondary amine / N-heterocyclic carbene (multicatalyst system)Densely functionalized cyclopentanonesHighOne-pot cascade reaction for complex molecule synthesis. nih.gov

Rational Design of Derivatives for Enhanced and Novel Functionalities

The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By strategically modifying its chemical structure, researchers can enhance its existing functionalities and introduce entirely new ones, particularly for therapeutic applications.

The rational design process often begins with identifying a biological target, such as a specific enzyme or receptor involved in a disease. For instance, many chalcone (B49325) derivatives, the broader family to which this compound belongs, have been investigated as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. The design of such inhibitors involves creating molecules that can fit precisely into the active site of the target kinase, blocking its activity.

Structure-activity relationship (SAR) studies are a cornerstone of this rational design process. These studies involve synthesizing a series of derivatives with systematic variations in their chemical structure and evaluating their biological activity. This allows researchers to understand how different chemical groups at various positions on the this compound scaffold influence its potency and selectivity. By analyzing these relationships, more effective and targeted therapeutic agents can be designed.

The future of rational design in this area will likely involve a multidisciplinary approach, combining organic synthesis, computational modeling, and high-throughput screening. This will enable the rapid design and evaluation of large libraries of this compound derivatives, accelerating the discovery of new drug candidates with improved efficacy and reduced side effects.

Integration into Hybrid and Supramolecular Material Systems

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the creation of advanced hybrid and supramolecular materials. These materials, which combine organic and inorganic components or are held together by non-covalent interactions, can exhibit novel properties and functionalities.

A compelling example of this is the use of a 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (B1337077) derivative as a photoinitiator in two-photon polymerization (TPP). nih.govnih.gov TPP is a high-resolution 3D printing technique that uses a focused laser to solidify a liquid photopolymer. The cyclopentanone (B42830) derivative, in this case, acts as the light-sensitive component that initiates the polymerization reaction upon absorbing two photons of laser light. nih.govnih.gov This has enabled the fabrication of intricate 3D microstructures with features as small as 45 nanometers, which have potential applications in micro-optics, including the production of X-ray microlenses. nih.govnih.gov The success of this application hinges on the specific photophysical properties of the cyclopentanone derivative, which can be fine-tuned through chemical modifications. nih.gov

Looking ahead, the integration of this compound derivatives into supramolecular polymers is another exciting prospect. rsc.orgnih.gov Supramolecular polymers are long-chain structures formed through reversible, non-covalent bonds. The directionality and strength of these interactions can be controlled by the design of the monomer units. The rigid core of the cyclopentanone ring, combined with the potential for introducing various functional groups on the phenyl ring, makes it a candidate for creating well-defined, self-assembling systems with applications in areas such as responsive materials and drug delivery.

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is poised to become an indispensable tool in the exploration and design of new materials based on this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the electronic structure, properties, and behavior of these molecules at the atomic level.

Computational methods can be employed to predict a wide range of material properties before a single molecule is synthesized in the lab. For example, DFT calculations can be used to determine the electronic bandgap, optical absorption spectra, and nonlinear optical properties of different this compound derivatives. This is particularly relevant for applications in electronics and photonics, where the ability to tune these properties is crucial. By screening a virtual library of candidate molecules, researchers can identify the most promising structures for a given application, thereby guiding and accelerating the experimental discovery process.

In the context of material design, computational modeling can also be used to simulate the self-assembly of this compound derivatives into larger supramolecular structures. These simulations can help to understand the driving forces behind the assembly process and predict the morphology and stability of the resulting materials. This predictive capability is essential for the rational design of materials with specific nanostructures and functionalities.

While direct computational studies focused on the material properties of this compound are still emerging, the application of these methods to related organic molecules has already demonstrated their power. The continued development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, will undoubtedly play a pivotal role in unlocking the full potential of this compound in the materials science of the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenylmethylenecyclopentanone, and what reagents are typically involved?

  • Methodological Answer : A widely used approach involves the Claisen-Schmidt condensation between cyclopentanone derivatives and aromatic aldehydes. For example, cyclopentanone can react with benzaldehyde derivatives in the presence of acid catalysts like HCl or p-toluenesulfonic acid to form the α,β-unsaturated ketone structure. Solvents such as methylene chloride are often employed, and intermediates like 2-chlorocyclopentanone may be isolated during the process . Post-synthesis purification typically includes aqueous workup (e.g., sodium sulfate for drying) and recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly to identify the conjugated enone system (δ ~6–7 ppm for vinyl protons and ~200 ppm for carbonyl carbons). Infrared (IR) spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹) and conjugated C=C bond (~1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate molecular weight and functional groups .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Methodological Answer : Work in a well-ventilated fume hood with personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy. Storage should be in airtight containers away from oxidizing agents and light. Engineering controls like local exhaust ventilation are advised to minimize vapor exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

  • Methodological Answer : Kinetic control via low-temperature reactions (0–5°C) can suppress aldol side reactions. Catalytic systems like p-toluenesulfonic acid (0.1–1.0 mol%) in anhydrous solvents improve regioselectivity. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR helps terminate the reaction at optimal conversion. Post-reaction quenching with aqueous bicarbonate removes acidic byproducts .

Q. What analytical validation strategies ensure the purity of this compound in complex mixtures?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240–280 nm for conjugated systems) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene can quantify purity. Cross-validation with differential scanning calorimetry (DSC) confirms melting point consistency .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between expected and observed NMR/IR peaks may arise from tautomerism or solvent effects. Re-measure spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts. Computational methods like density functional theory (DFT) simulations predict NMR chemical shifts for comparison. Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. What protocols are recommended for managing waste containing this compound?

  • Methodological Answer : Segregate halogenated solvent waste (e.g., methylene chloride) from non-halogenated organic waste. Neutralize acidic residues before disposal. Collaborate with certified waste management services for incineration or chemical degradation. Document waste streams in compliance with institutional and EPA guidelines .

Notes on Data Integrity and Reporting

  • Experimental Reproducibility : Maintain detailed logs of reaction conditions (temperature, stoichiometry, catalyst loading) and raw data. Use appendices for extensive datasets (e.g., NMR spectra tables) to keep the main text concise .
  • Ethical Data Presentation : Explicitly state limitations, such as unisolated intermediates or instrumental detection thresholds, to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.